N-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide N-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 300814-08-8
VCID: VC0382122
InChI: InChI=1S/C16H14N2O3S/c1-20-11-6-8-12(9-7-11)21-10-15(19)18-16-17-13-4-2-3-5-14(13)22-16/h2-9H,10H2,1H3,(H,17,18,19)
SMILES: COC1=CC=C(C=C1)OCC(=O)NC2=NC3=CC=CC=C3S2
Molecular Formula: C16H14N2O3S
Molecular Weight: 314.4g/mol

N-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

CAS No.: 300814-08-8

Main Products

VCID: VC0382122

Molecular Formula: C16H14N2O3S

Molecular Weight: 314.4g/mol

N-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide - 300814-08-8

CAS No. 300814-08-8
Product Name N-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
Molecular Formula C16H14N2O3S
Molecular Weight 314.4g/mol
IUPAC Name N-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
Standard InChI InChI=1S/C16H14N2O3S/c1-20-11-6-8-12(9-7-11)21-10-15(19)18-16-17-13-4-2-3-5-14(13)22-16/h2-9H,10H2,1H3,(H,17,18,19)
Standard InChIKey RFMANAVHWQXLBH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC(=O)NC2=NC3=CC=CC=C3S2
Canonical SMILES COC1=CC=C(C=C1)OCC(=O)NC2=NC3=CC=CC=C3S2
PubChem Compound 829391
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator